Yellow 10
Description
Historical Trajectories and Milestones in "Yellow 10" Research
The historical development of the various compounds known as "this compound" reflects the broader history of dye chemistry, from natural sources to synthetic manufacturing.
Natural this compound (Quercitron): The earliest of these dyes, Natural this compound, is derived from the bark of the black oak tree, Quercus velutina. mfa.orgchemeurope.com Its use was pioneered by Edward Bancroft, who patented it in 1775 as "quercitron". mfa.orgudel.edu Research into quercitron revealed its active colorant to be quercetin, a flavonoid. mfa.orgchemeurope.comnih.gov For a significant period, it was a prominent yellow dye for textiles until the advent of synthetic alternatives. udel.edu
Quinoline (B57606) Yellow (D&C Yellow No. 10 / Acid Yellow 3): The synthesis of quinoline itself dates back to 1834, when it was first extracted from coal tar. nih.govnih.govwikipedia.org The specific dye, Quinoline Yellow, is derived from quinophthalone. nih.gov Its synthesis involves the condensation of quinaldine (B1664567) (2-methylquinoline) with phthalic anhydride (B1165640), followed by sulfonation. google.com The water-soluble form, often referred to as D&C Yellow No. 10 or E104 in Europe, became widely used in foods, pharmaceuticals, and cosmetics. tiiips.comeuropa.eueuropa.eu Throughout the 20th century, research focused on its application, purity, and eventually, its toxicological profile, leading to evaluations by bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). europa.euwho.int
Mordant this compound: This synthetic monoazo dye is chemically distinct from Quinoline Yellow. worlddyevariety.com Its synthesis is a classic example of azo coupling, involving the diazotization of 4-aminobenzenesulfonic acid and its subsequent coupling with 2-hydroxybenzoic acid (salicylic acid). worlddyevariety.comchemicalbook.com As a mordant dye, its application requires a metal ion to fix the color to fibers like wool and silk. ontosight.ai Academic research on Mordant this compound has often focused on its use in textile dyeing, its role as a chromogenic reagent for metal ion detection, and more recently, its environmental fate and degradation. chemicalbook.comcymitquimica.com
Hansa Yellow 10G (Pigment Yellow 3): Developed in the early 20th century in Germany, Hansa Yellows were among the first permanent organic pigments available to artists. mfa.orgchsopensource.org Hansa Yellow 10G (PY 3) is a monoazo pigment known for its greenish-yellow hue. chsopensource.orgwikipedia.org Research in the context of cultural heritage science often involves its identification in artworks. mdpi.comuva.nl
| Compound Name | Key Historical Milestone | Year | Significance |
|---|---|---|---|
| Natural this compound (Quercitron) | Patented by Edward Bancroft | 1775 | Introduction of a key natural yellow dye from a North American source to the European market. mfa.orgudel.edu |
| Quinoline | First isolated from coal tar | 1834 | Discovery of the foundational heterocyclic compound for a new class of dyes and pharmaceuticals. nih.govnih.govwikipedia.org |
| Hansa Yellows | Developed in Germany | ~1909 | Introduction of the first permanent organic yellow pigments for industrial and artistic use. mfa.orgwikipedia.org |
| Quinoline Yellow (as a food additive) | Evaluated by JECFA and EU's SCF | 1975, 1984 | Established an initial Acceptable Daily Intake (ADI), marking significant regulatory scrutiny. europa.euusamvcluj.ro |
| Mordant this compound | Used in analytical chemistry | Late 20th Century | Application as a spectrometric reagent for the determination of metal ions like iron(III). chemicalbook.comcymitquimica.com |
Contemporary Academic Significance and Research Gaps concerning "this compound"
Current research on the different "this compound" compounds is highly specialized to their respective fields of application.
Quinoline Yellow: The contemporary academic focus on Quinoline Yellow is predominantly in the fields of toxicology, food science, and environmental science. Recent studies have investigated its potential for genotoxicity, with some in vitro studies suggesting it can cause DNA damage. tiiips.comusamvcluj.ro There is ongoing research into its interactions with proteins, such as whey protein, which can be induced to form amyloid-like structures in the presence of the dye. researchgate.net Furthermore, advanced oxidation processes for the degradation of Quinoline Yellow in wastewater are a significant area of environmental research. mdpi.comresearchgate.net
Research Gaps: A significant research gap lies in fully understanding the in vivo relevance of the in vitro genotoxicity findings. tiiips.comusamvcluj.ro The mechanisms of interaction between Quinoline Yellow and biological macromolecules are not fully elucidated. researchgate.net Additionally, while degradation pathways have been proposed, further research is needed to identify all potential byproducts and their environmental impact. mdpi.com
Mordant this compound: In modern research, Mordant this compound is often studied in the context of environmental remediation. As an azo dye, its breakdown products can be a concern, leading to research on its biodegradation under various conditions. It also continues to be explored in analytical chemistry for the development of new sensors and analytical methods.
Research Gaps: More research is needed on the complete mineralization of Mordant this compound and its degradation products in real-world environmental systems. The development of more efficient and selective catalytic systems for its degradation remains an active area of investigation.
Natural this compound (Quercitron) and Hansa Yellow 10G: These compounds are primarily of interest in the field of cultural heritage science. Research focuses on non-invasive techniques for their identification in historical artifacts and artworks, and on understanding their degradation processes over time to better inform conservation strategies. mdpi.comuva.nlresearchgate.net
Research Gaps: There is a need for more comprehensive studies on the long-term stability and lightfastness of these pigments in various binding media. Developing more robust and accessible methods for differentiating them from other similar-colored pigments in complex mixtures on historical objects is also a continuing challenge. researchgate.net
| Common Name | Chemical Class | Primary Chemical Component/Structure | CAS Registry Number |
|---|---|---|---|
| Quinoline Yellow | Quinophthalone Dye | Mixture of sodium salts of sulfonated 2-(2-quinolyl)indan-1,3-dione. | 8004-92-0 who.int |
| Mordant this compound | Azo Dye | Disodium 5-((4-sulfophenyl)azo)-2-hydroxybenzoate. worlddyevariety.com | 6054-99-5 worlddyevariety.com |
| Natural this compound | Flavonoid | Quercetin: 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one. nih.gov | 117-39-5 (Quercetin) nih.gov |
| Hansa Yellow 10G | Monoazo Pigment | Arylide yellow (Pigment Yellow 3). chsopensource.org | 6486-23-3 (Pigment Yellow 3) |
Properties
CAS No. |
1342-69-4 |
|---|---|
Molecular Formula |
C12H12N2S2 |
Synonyms |
Hansa yellow R |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Chemical Modifications of the Chemical Compound “yellow 10”
Development of Novel Synthetic Pathways for Yellow 10
The synthesis of "this compound" compounds has evolved to improve efficiency, yield, and to introduce novel properties. The specific pathways depend on the target molecule's class.
C.I. Solvent this compound (4-(Phenylazo)-o-cresol)
This solvent dye is a monoazo compound. worlddyevariety.com The traditional and most common manufacturing method involves a two-step process:
Diazotization of Aniline: Aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, to form a benzenediazonium (B1195382) salt. worlddyevariety.commpn.gov.rs
Azo Coupling: The resulting diazonium salt is then coupled with o-cresol. worlddyevariety.com
Recent advancements in synthetic methodologies focus on optimizing reaction conditions and exploring alternative reagents to enhance the purity and yield of the final product.
D&C Yellow No. 10 (Quinoline Yellow)
D&C Yellow No. 10 is a quinophthalone dye. wikipedia.org Its synthesis is fundamentally different from the azo coupling reaction used for Solvent this compound. The original synthesis, first described in 1878, involves the fusion of phthalic anhydride (B1165640) and quinaldine (B1664567) (2-methylquinoline) at elevated temperatures. wikipedia.org
Modern synthetic strategies often focus on the sulfonation of 2-(2-quinolyl)indan-1,3-dione or a mixture containing its derivatives. nih.gov Quinoline (B57606) Yellow is primarily composed of the sodium salts of a mixture of disulfonates, monosulfonates, and trisulfonates of this core structure. nih.gov
| Compound Name | CAS Number | Molecular Formula | Molar Mass |
| C.I. Solvent this compound | 621-66-9 | C13H12N2O | 212.25 g/mol |
| D&C Yellow No. 10 | 8004-92-0 | C18H9NNa2O8S2 (principal component) | 273.29 g/mol (for the unsulfonated parent compound) |
The data in this table is compiled from multiple sources. worlddyevariety.comwikipedia.orgnih.govchemsrc.comnih.gov
Catalyst Systems in this compound Synthesis
The synthesis of the core structures of both Solvent this compound and D&C Yellow No. 10 does not typically rely on complex catalyst systems. However, in the broader context of synthesizing derivatives and related heterocyclic structures, various catalysts are employed. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are instrumental in creating more complex aryl-substituted systems. acs.org These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. acs.orgresearchgate.net
In the synthesis of related isoxazole (B147169) structures, which can be analogous to certain dye fragments, gold catalysts have been used for regioselective reactions. dokumen.pub Furthermore, iron complexes are being explored for the synthesis of various heterocyclic compounds. dokumen.pub
Mechanistic Elucidation of Synthetic Reactions
C.I. Solvent this compound: The mechanism for the synthesis of this azo dye is a classic example of electrophilic aromatic substitution. The benzenediazonium ion, a weak electrophile, attacks the electron-rich aromatic ring of o-cresol. The hydroxyl group of the cresol (B1669610) is a strong activating group, directing the substitution to the para position.
D&C Yellow No. 10: The formation of the quinophthalone structure involves a condensation reaction. The mechanism is thought to proceed through the formation of an initial acetoacetyl derivative which then undergoes intramolecular ring closure. dokumen.pub The stability of some azo dyes under reducing conditions, where others are cleaved, suggests that the formation of a tautomeric hydrazone is a key step in the reduction mechanism of the azo bridge. scribd.com
Recent studies have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to analyze reaction intermediates and confirm the structures of synthesized dyes. ncl.res.in Computational methods, such as density functional theory (DFT), are also being employed to investigate the microscopic structures and electronic properties of these molecules. researchgate.net
Functionalization and Derivatization Strategies for this compound
Functionalization and derivatization are key strategies to modify the properties of "this compound" compounds, such as their solubility, color, and interaction with other materials.
Regioselective and Stereoselective Functionalization Approaches
Achieving regioselectivity is crucial when modifying complex molecules. For quinoline-based structures, functionalization can be directed to specific positions on the quinoline or the indandione part of the molecule. Orthogonally protected key intermediates can be synthesized to allow for further regioselective functionalization. tandfonline.com
Stereoselective functionalization is particularly relevant when creating chiral derivatives. Asymmetric synthesis methods, such as those employing chiral catalysts, can be used to produce enantiomerically pure or enriched products. For instance, rhodium-catalyzed asymmetric Suzuki-Miyaura reactions have been scaled up to produce products with multiple contiguous stereogenic centers. acs.org
Synthesis of this compound-Based Conjugates and Hybrid Systems
Conjugates: "this compound" derivatives can be conjugated to other molecules to create materials with novel functions. For example, they can be attached to polymers or other macromolecules. The Suzuki coupling reaction is a versatile tool for this purpose, allowing for the connection of the dye to a wide range of substrates. researchgate.net
Sophisticated Analytical and Spectroscopic Characterization Techniques for the Chemical Compound “yellow 10”
Development and Optimization of Advanced Chromatographic Separations
Chromatographic techniques are fundamental to separating and quantifying the individual components of the Yellow 10 mixture. The development of high-resolution separation methods is crucial for accurately determining the levels of its various sulfonated forms.
High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the analysis of this compound. mdpi.com Its application allows for the effective separation of the main components and related impurities. A validated HPLC method has been developed for the determination of quinophthalone mono-, di-, and trisulfonic acid sodium salts in D&C Yellow No. 10. tandfonline.comnih.gov This method is precise and accurate for quantifying the components specified in regulations. tandfonline.comnih.gov
One study details an HPLC method using a photodiode array detector set at 415 nm, with a column temperature of 25°C and a flow rate of 1 ml/min. tandfonline.com The validation of this method demonstrated high precision and accuracy, with recovery values ranging from 91.07% to 99.45%. tandfonline.comnih.gov The limits of detection (LOD) and quantification (LOQ) were established for various sulfonated analytes, showcasing the method's sensitivity. nih.gov
Table 1: HPLC Method Validation Parameters for Sulfonated Components in D&C Yellow No. 10
| Analyte | Linearity Range (% by weight) | R² | Precision (RSD %) | Recovery (%) | LOD (%) | LOQ (%) |
|---|---|---|---|---|---|---|
| 6LSA | 9.96 - 96.53 | > 0.999 | 0.55 - 0.80 | 91.07 - 99.45 | 1.23 | 3.70 |
| 6'5diSA | 0.54 - 21.69 | > 0.999 | 0.55 - 0.80 | 91.07 - 99.45 | 0.42 | 1.26 |
| 6'8LdiSA | 0.10 - 5.00 | > 0.999 | 0.55 - 0.80 | 91.07 - 99.45 | 0.11 | 0.34 |
| 6'8L5triSA | 0.11 - 5.53 | > 0.999 | 0.55 - 0.80 | 91.07 - 99.45 | 0.01 | 0.04 |
Data sourced from a study on the determination of sulphonated quinophthalones in Quinoline (B57606) Yellow. tandfonline.comnih.gov
Another advanced HPLC approach utilizes a unique Bridge Ion Separation Technology (BIST™). sielc.com This method employs a negatively-charged cation-exchange column (BIST™ A+) and a specialized mobile phase containing a multi-charged positive buffer, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP). sielc.com This setup facilitates the retention and separation of the negatively-charged analyte components with high selectivity and superior peak shape, with detection performed at 412 nm. sielc.com
Direct analysis of the this compound dye by Gas Chromatography (GC) is generally not feasible due to the compound's ionic nature and low volatility. However, GC-mass spectrometry (GC-MS) is a valuable method for determining potential volatile impurities or precursors associated with its manufacture, such as quinoline. madison-proceedings.com A method has been developed for the determination of quinoline in textiles, where samples are extracted with toluene (B28343) and analyzed by GC-MS, achieving a low detection limit of 0.1 mg/kg. madison-proceedings.com
Capillary Electrophoresis (CE) offers a powerful alternative for the analysis of synthetic dyes like this compound. oup.com CE methods provide rapid and efficient separations of charged molecules. One CZE method successfully separated a mixture of synthetic dyes, including Quinoline Yellow, using a buffer composed of 10 mM phosphate (B84403) and 5 mM sodium hydrogen carbonate adjusted to a pH of 10.5. youngin.com Another CE method developed for analyzing dyes in food products utilized a buffer mixture of 25 mM sodium phosphate and 25 mM sodium borate (B1201080) (1:1) at pH 8, achieving separation in under six minutes with a detection limit of 5 µg/kg. researchgate.net
High-Performance Liquid Chromatography (HPLC) Methodologies
State-of-the-Art Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide detailed information on the molecular structure, electronic properties, and functional groups of the compound's constituents.
Raman spectroscopy is a powerful non-destructive technique for the molecular identification of pigments by providing a unique vibrational fingerprint. nih.gov It is particularly suitable for the in-situ identification of synthetic organic pigments. nih.gov While the application of highly specific techniques such as ultrafast time-domain Raman spectroscopy for this compound has not been extensively documented in readily available literature, general Raman spectroscopy is a key tool in the characterization of quinophthalone pigments and other synthetic yellow colorants. morana-rtd.com The Raman spectra of various yellow organic pigments, including those in the same chemical class as this compound, have been collected to form spectral databases, which are crucial for the precise identification of these materials in complex matrices. nih.govmorana-rtd.com
Fluorescence spectroscopy provides insights into the electronic behavior of this compound. The technique of Excitation-Emission Matrix (EEM) Fluorescence Spectroscopy has been noted as a suitable non-invasive method for the identification of yellow colorants in artistic prints. researchgate.net
The inherent fluorescence properties of this compound have been exploited in the development of novel analytical sensors. Research has demonstrated that the fluorescence of L-cysteine stabilized copper nanoclusters is quenched upon interaction with Quinoline Yellow. nih.gov This phenomenon has been harnessed to create a selective fluorescence sensor for the detection of this compound with a detection limit as low as 0.11 μM. nih.gov Further studies have shown that the fluorescence intensity of this compound is dependent on the polarity of the solvent it is dissolved in. researchgate.net
A combination of UV-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the comprehensive structural analysis of this compound.
UV-Visible (UV-Vis) Spectroscopy is routinely used for the quantification and identification of this compound. The wavelength of maximum absorption (λmax) is a key characteristic, though it can shift depending on the solvent environment. researchgate.net
Table 2: Reported UV-Vis Absorption Maxima (λmax) for this compound
| λmax | Solvent / Conditions |
|---|---|
| 411 nm | Aqueous acetic acid solution europa.eu |
| 413 nm | Phosphate-buffered saline (PBS) photochemcad.com |
| 420 nm | Chloroform fao.org |
| 223 nm | Spirit Soluble aatbio.com |
Fourier-Transform Infrared (FTIR) Spectroscopy is employed for the optical characterization of this compound by identifying its specific functional groups. researchgate.net The resulting spectrum provides a molecular fingerprint based on the vibrational modes of the chemical bonds within the molecule, which helps to confirm its structural identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a critical tool for the definitive structural elucidation of the various components of this compound. researchgate.net Techniques such as 1H-NMR are used to examine the constituents of Quinoline Yellow after their isolation, allowing for the unambiguous determination of the positions of the sulfonate groups on the aromatic rings. researchgate.net This level of detail is crucial for distinguishing between the different positional isomers (e.g., 6-sulfonate vs. 8-sulfonate) that comprise the commercial dye mixture. researchgate.net
Mass Spectrometry (MS) for Complex Mixture Analysis and Structural Confirmation
Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation and analysis of Quinoline Yellow and its related compounds, particularly within complex mixtures. Electron impact mass spectrometry has been effectively utilized to confirm the structures of the dye and its impurities. sigmaaldrich.com This technique, often coupled with separation methods like High-Performance Liquid Chromatography (HPLC), allows for the detailed characterization of commercial dye formulations. sigmaaldrich.comsigmaaldrich.com For instance, HPLC with a photodiode array detector can separate impurities, which are then identified and structurally confirmed using MS. sigmaaldrich.com
In studies involving the photocatalytic degradation of Quinoline Yellow, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is instrumental in identifying intermediate products. mdpi.com One such study successfully identified at least eight intermediate degradation products, providing crucial insights into the degradation pathway. mdpi.com The analysis of Quinoline Yellow WS, a water-soluble form, which is a mixture of mono-, di-, and trisulfonated derivatives of Quinoline Yellow SS, also benefits from methods compatible with mass spectrometry. sielc.com Techniques like electrospray ionization mass spectrometry (ESI-MS) have been used to analyze purified components of Quinoline Yellow, aiding in the characterization of its various sulfonated isomers. researchgate.net
Research on pyrotechnic smoke formulations containing Solvent Yellow 33 demonstrates the power of MS in analyzing complex reaction byproducts. Ambient ionization mass spectrometry has been used to characterize the byproducts from smoke signals, which can contain numerous derivatives and fragments of the original dye. researchgate.net
Electrochemical and Voltammetric Analytical Approaches
Electrochemical methods, particularly voltammetry, offer sensitive and efficient approaches for the detection and quantification of Quinoline Yellow. mdpi.com These techniques are valued for their high sensitivity, rapid analysis time, and ease of use. mdpi.com Various modified electrodes have been developed to enhance the detection capabilities for this compound.
Cyclic voltammetry and differential pulse voltammetry are commonly employed to study the electrochemical behavior of Quinoline Yellow. doi.orgnih.gov Research has shown that modified electrodes, such as those fabricated with multi-walled carbon nanotubes (MWCNT) or poly(diallyldimethylammonium chloride) functionalized reduced graphene oxide (PDDA-RGO), exhibit excellent electrocatalytic activity towards the oxidation of Quinoline Yellow. doi.orgnih.gov These sensors have demonstrated wide linear ranges and low detection limits, making them suitable for determining the dye in various samples, including soft drinks. doi.orgnih.gov
A highly sensitive method utilizing a renewable amalgam film electrode (Hg(Ag)FE) has been developed for the determination of Quinoline Yellow, achieving a very low detection limit of 0.48 nmol L⁻¹. mdpi.com This method records irreversible reduction peaks of the dye in a hydrochloric acid medium. mdpi.com Another study employed cathodic stripping voltammetry to analyze Quinoline Yellow, which presented a well-defined reduction peak at -0.85 V in an acetate (B1210297) buffer (pH 4.5). nih.gov
The development of voltammetric sensors using metal oxide nanoparticles has also shown promise for Quinoline Yellow analysis. mdpi.com For example, a sensor based on a mixture of cerium and tin dioxide nanoparticles dispersed in a surfactant medium was found to be an effective sensing layer for its determination. mdpi.com The performance of these electrochemical sensors is often evaluated by key parameters, as detailed in the table below.
Table 1: Performance of Various Electrochemical Sensors for Quinoline Yellow Determination
| Electrode/Sensor Type | Voltammetric Technique | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Multi-Walled Carbon Nanotube (MWCNT) Modified Electrode | Cyclic Voltammetry, Amperometry | 0.02 - 10 µM | 0.004 µM | doi.org |
| PDDA-RGO Nanocomposite Modified Glassy Carbon Electrode | Cyclic Voltammetry, Differential Pulse Voltammetry | 0.01 - 10 µM | 0.002 µM | nih.gov |
| Renewable Amalgam Film Electrode (Hg(Ag)FE) | Differential Pulse Voltammetry | Up to 105 nmol L⁻¹ | 0.48 nmol L⁻¹ | mdpi.com |
| Cathodic Stripping Voltammetry | Cathodic Stripping Voltammetry | 4 - 43 µg L⁻¹ | Not Specified | nih.gov |
| CeO₂ and SnO₂ Nanoparticle Modified Electrode | Differential Pulse Voltammetry | Two linear ranges observed | Not Specified | mdpi.com |
Advanced Microscopy and Imaging Techniques in [Chemical Compound this compound] Material Research
Advanced microscopy and imaging techniques play a crucial role in characterizing the morphology and structure of materials involving Quinoline Yellow. Scanning Electron Microscopy (SEM) is frequently used to examine the surface morphology of materials. For instance, in the study of the photocatalyst silver phosphate (Ag₃PO₄) used for Quinoline Yellow degradation, SEM was employed to characterize the synthesized photocatalyst. mdpi.com Similarly, the formation of poly(diallyldimethylammonium chloride) functionalized reduced graphene oxide (PDDA-RGO) nanocomposites for electrochemical sensors was confirmed using SEM. nih.gov In research on fluorescent indicator films, SEM was used to examine the surface morphology and fiber architecture of the films. mdpi.com
Atomic Force Microscopy (AFM) is another powerful technique used for imaging at the nanoscale. In one study, AFM was used for the optical imaging of films prepared with Quinoline Yellow to investigate their non-linear optical (NLO) applications. researchgate.net
Laser scanning confocal microscopy has been utilized for fluorescence imaging of indicator films. mdpi.com Furthermore, digital image analysis using simple devices like flatbed scanners has been proposed as a cost-effective method for the simultaneous determination of Quinoline Yellow and other food dyes in commercial products. nih.gov This method relies on analyzing the color intensities of the red, green, and blue (RGB) channels of digital images. nih.gov
The characterization of Quinoline Yellow crystals for NLO applications also involves microscopy. Single crystals grown by solution methods have been characterized using techniques including Scanning Electron Microscopy to support the findings from other analyses like X-ray diffraction (XRD). irphouse.com
Mechanistic Investigations of the Chemical Compound “yellow 10” Reactivity and Degradation Pathways
Elucidation of Chemical Reaction Mechanisms and Kinetics
The reactivity of Yellow 10 is rooted in its quinophthalone structure. The synthesis of the base molecule, 2-(2-quinolyl)-1,3-indandione, provides insight into its chemical behavior. It is typically manufactured by the condensation of quinaldine (B1664567) (2-methylquinoline) with phthalic anhydride (B1165640) at high temperatures (190–220°C), often catalyzed by zinc chloride. google.com This reaction proceeds via a Friedel-Crafts acylation mechanism. The subsequent sulfonation with oleum (B3057394) renders the dye water-soluble. nih.govgoogle.com
Rate-Determining Steps and Intermediate Species Identification
The kinetics of this compound's reactions, particularly its degradation, are often complex and influenced by the specific conditions. In degradation processes, the initial attack on the dye molecule is frequently the rate-determining step. For instance, in electrochemical reduction, the process is irreversible, suggesting a slow electron transfer rate or a preceding slow chemical step. mdpi.com
During degradation, several intermediate species have been identified. In photocatalytic degradation using Ag₃PO₄, intermediates such as quinoline (B57606) sulfonic acid (resulting from C-C bond cleavage) and its subsequent oxidation products have been detected using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com Degradation via the electro-Fenton process on quinoline, the core structure of this compound, has been shown to produce intermediates including 2(1H)-quinolinone, and chlorinated derivatives like 4-chloro-2(1H)-quinolinone and 5,7-dichloro-8-hydroxyquinoline, indicating that the reaction pathway involves hydroxylation and subsequent ring-opening.
Influence of Reaction Conditions on Mechanistic Pathways
The mechanistic pathways of this compound's reactions are highly dependent on the surrounding conditions, such as pH, temperature, and the presence of other chemical species.
pH: The pH of the solution significantly impacts degradation rates and mechanisms. In the photocatalytic degradation of this compound using TiO₂, the rate of decolorization was observed to increase with a rise in pH, reaching a maximum efficiency at a highly alkaline pH of 11.5. researchgate.net Conversely, studies using Ag₃PO₄ as a photocatalyst found the highest degradation rate at a neutral pH of 7. mdpi.com The degradation rate constant drastically decreased at pH values below 7 and also showed a decrease, though less pronounced, at pH values above 7. mdpi.com This suggests that the surface charge of the photocatalyst and the state of the dye molecule, which are both pH-dependent, play a crucial role in the interaction and subsequent reaction.
Temperature: Temperature generally influences reaction kinetics. In the heterogeneous Fenton-like degradation of this compound using a CuO/Fe₂O₃ catalyst, an increase in temperature from 30°C to 50°C led to an enhanced degradation rate. researchgate.net However, a further increase to 60°C resulted in a slight decrease in efficiency, likely due to the exothermic nature of the adsorption process and the instability of the oxidizing agent (H₂O₂) at higher temperatures. researchgate.net
Photochemical and Thermal Transformation Mechanisms
This compound is susceptible to degradation upon exposure to light and heat, which can alter its chemical structure and color.
Photo-Induced Degradation Processes
The photo-induced degradation of this compound is a key area of research, particularly for its removal from wastewater. This process typically involves the generation of highly reactive species, such as hydroxyl radicals (•OH), upon irradiation of a semiconductor photocatalyst. researchgate.netresearchgate.net
The general mechanism for photocatalytic degradation, for example using TiO₂, involves the excitation of the photocatalyst by UV light, creating electron-hole pairs (e⁻/h⁺). These charge carriers then react with water and oxygen to produce reactive oxygen species (ROS) like •OH and superoxide (B77818) radicals (O₂⁻•), which attack the dye molecule. researchgate.netresearchgate.net The degradation of this compound has been shown to follow pseudo-first-order kinetics, consistent with the Langmuir-Hinshelwood model for reactions at a solid-liquid interface. researchgate.netjmaterenvironsci.com
Studies have identified several intermediate products during the photodegradation of this compound. Using Ag₃PO₄ under UVA irradiation, at least eight intermediates were identified, initiating from C-C bond cleavage to form quinoline sulfonic acid. mdpi.com The complete mineralization to CO₂, H₂O, and inorganic salts is the ultimate goal of this process. mdpi.com
Thermal Stability and Decomposition Pathways
This compound exhibits good thermal stability, a desirable property for its applications in food and cosmetics. chemiis.comatamanchemicals.com However, at elevated temperatures, it undergoes decomposition. Thermogravimetric analysis (TGA) has shown that significant decomposition begins at temperatures above 363°C. carlroth.comcarlroth.comastechireland.ie A newly synthesized quinophthalone derivative demonstrated high thermal stability with a decomposition temperature (Td) of 451°C. mdpi.com
Upon thermal decomposition, this compound is expected to release toxic vapors, including oxides of nitrogen (NOx) and oxides of sulfur (SOx), which originate from the quinoline ring and the sulfonate groups, respectively. nih.govchemicalbook.comnih.gov
Catalytic Degradation and Transformation Dynamics
Catalytic processes are widely employed to accelerate the degradation of this compound, transforming it into less harmful compounds. These methods include heterogeneous photocatalysis and Fenton-based processes.
The efficiency of catalytic degradation is influenced by several factors, including the type of catalyst, catalyst dosage, and the concentration of oxidizing agents. In the photocatalytic degradation of this compound, various catalysts have been studied, such as TiO₂, ZnO, Ag₃PO₄, and composite materials like Polyaniline/TiO₂. mdpi.comresearchgate.netresearchgate.netresearchgate.net Research has shown that Ag₃PO₄ is more efficient than the commonly used TiO₂ (Degussa P25) under UVA light for degrading this compound. mdpi.com
The kinetics of catalytic degradation are often described by a pseudo-first-order model. researchgate.net For example, in a study using a CuO/Fe₂O₃ catalyst in a heterogeneous Fenton system, the experimental data fit a pseudo-first-order model well. researchgate.net The concentration of the oxidizing agent, such as hydrogen peroxide (H₂O₂) in Fenton reactions, is a critical parameter. The degradation rate of this compound increases with H₂O₂ concentration up to an optimal point, beyond which the excess H₂O₂ can act as a scavenger of hydroxyl radicals, thus inhibiting the reaction. researchgate.net
The following tables summarize key findings from various studies on the degradation of this compound.
Table 1: Influence of pH on the Photocatalytic Degradation Rate of Quinoline Yellow (C.I. 47005)
| Catalyst | pH | Rate Constant (k) (min⁻¹) | Source |
| Ag₃PO₄ | 4 | ~0.01 | mdpi.com |
| Ag₃PO₄ | 6 | ~0.03 | mdpi.com |
| Ag₃PO₄ | 7 | 0.094 | mdpi.com |
| Ag₃PO₄ | 8 | ~0.06 | mdpi.com |
| Ag₃PO₄ | 11 | ~0.05 | mdpi.com |
| TiO₂ | 11.5 | N/A (97% efficiency) | researchgate.net |
Table 2: Kinetic Data for the Heterogeneous Fenton and Photo-Fenton Degradation of Quinoline Yellow (C.I. 47005) using CuO/Fe₂O₃ Catalyst
| System | Temperature (°C) | Apparent Rate Constant (k_app) (min⁻¹) | R² | Source |
| Fenton | 30 | 0.01211 | 0.985 | researchgate.net |
| Fenton | 40 | 0.01633 | 0.985 | researchgate.net |
| Fenton | 50 | 0.02016 | 0.983 | researchgate.net |
| Fenton | 60 | 0.01779 | 0.982 | researchgate.net |
| Photo-Fenton | 50 | 0.02032 | 0.980 | researchgate.net |
Interactions with Substrates and Matrices at a Molecular Level
The interaction of the chemical compound this compound (Quinoline Yellow) with various substrates and matrices is a complex process governed by a range of non-covalent forces. These interactions are critical in diverse fields, from food science and toxicology, where the substrate is often a biological macromolecule, to materials science, where the matrix can be a polymer or an inorganic surface. At a molecular level, these interactions dictate the compound's stability, bioavailability, and functional impact on the surrounding medium. Research has utilized spectroscopic techniques, molecular docking, and simulation studies to elucidate the specific forces and structural changes involved.
Interactions with Protein Substrates
This compound has been shown to bind to several proteins, including serum albumins, lysozyme (B549824), and whey proteins, often inducing conformational changes that can alter the protein's native structure and function. The primary driving forces for these interactions are typically a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces.
Studies involving Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) reveal that this compound quenches the intrinsic fluorescence of these proteins, indicating the formation of a dye-protein complex. nih.govnih.gov This binding is a spontaneous process, as indicated by negative Gibbs free energy (ΔG) values. researchgate.net Thermodynamic analyses suggest that van der Waals forces and hydrogen bonding are the major contributors to the stability of the this compound-BSA complex. nih.govresearchgate.net Site-specific marker experiments and molecular docking have further localized the primary binding site of this compound to subdomain IIA of HSA. nih.govresearchgate.net
The interaction with α-lactalbumin (α-LA), a major whey protein, is predominantly driven by hydrophobic interactions, leading to conformational changes in the protein. researchgate.net At acidic pH, this compound can induce the formation of amyloid-like fibrils in α-LA. nih.gov Molecular docking has identified specific amino acid residues involved in stabilizing the complex, including electrostatic interactions with Arginine (Arg70) and Lysine (Lys99), and hydrophobic interactions with Leucine (Leu59) and Tyrosine (Tyr103). nih.gov Similarly, interactions with hen egg-white lysozyme (HEWL) are stabilized by hydrogen bonds, electrostatic (Pi-Anion), and Pi-Sulfur interactions, which can lead to protein aggregation. tandfonline.com The binding affinity for myoglobin (B1173299) has also been quantified, with hydrogen and Van der Waals forces identified as the key drivers of complex formation. researchgate.net
Table 1: Thermodynamic and Binding Parameters of this compound with Protein Substrates
| Protein Substrate | Binding/Quenching Constant | Thermodynamic Parameters | Dominant Interaction Forces | Reference(s) |
|---|
| Bovine Serum Albumin (BSA) | Ka (298 K): 1.16 x 104 L·mol⁻¹ | ΔH: -56.60 kJ·mol⁻¹ ΔS: -104 J·mol⁻¹·K⁻¹ | Van der Waals, Hydrogen Bonding | researchgate.net | | α-Lactalbumin (α-LA) | Ksv (298 K): 1.63 x 10⁵ L·mol⁻¹ | ΔH: +13.88 kJ·mol⁻¹ ΔS: +151.0 J·mol⁻¹·K⁻¹ | Hydrophobic Interactions | researchgate.net | | Myoglobin (Mb) (at pH 3.5) | Kd: 4.95 x 10⁴ M⁻¹ | ΔH & ΔS suggest complex formation | Hydrogen Bonding, Van der Waals | researchgate.net | | Human Serum Albumin (HSA) | Moderate affinity complex formation | - | Hydrophobic Forces, Hydrogen Bonding | nih.govresearchgate.net |
Ka = Association Constant; Ksv = Stern-Volmer Quenching Constant; Kd = Dissociation Constant; ΔH = Enthalpy Change; ΔS = Entropy Change.
Table 2: Molecular Docking Insights into this compound-Protein Interactions
| Target Protein | Key Interacting Amino Acid Residues | Types of Molecular Interactions Observed | Reference(s) |
|---|---|---|---|
| α-Lactalbumin (α-LA) | Arg70, Lys99, Leu59, Tyr103 | Electrostatic, Hydrogen Bond, Hydrophobic | nih.gov |
| Hen Egg-White Lysozyme (HEWL) | Not explicitly listed | Hydrogen Bond, Electrostatic (Pi-Anion), Pi-Sulfur | tandfonline.com |
| Myoglobin (Mb) | Pro100, Ile101, Lys102, Glu105, Glu136, Arg139, Lys140, Ala143 | Hydrogen Bonding, Van der Waals | researchgate.net |
| Pepsin | Not explicitly listed | Hydrogen Bond, Van der Waals | researchgate.net |
Interactions with Polymer Matrices
In composites with polylactic acid (PLA), the absence of large aggregates suggests that the intermolecular interactions between the colorant and PLA are stronger than the intramolecular forces between the dye molecules themselves. mdpi.com For other polymers like polyvinyl alcohol (PVA), specific interactions such as intermolecular hydrogen bonding can occur between the dye's functional groups (e.g., sulfato-ethyl-sulfone) and the polymer's hydroxyl groups. mdpi.com These molecular-level interactions can enhance the thermal stability of the polymer by reducing the mobility of the polymer chains. mdpi.com The introduction of additives, including colorants, can significantly alter the intermolecular forces within a polymer matrix, thereby affecting bulk properties like the glass transition and melting temperatures. scirp.org
Interactions with Inorganic Matrices
The interaction of this compound with inorganic matrices is most prominently studied in the context of photocatalysis for environmental remediation. The degradation of the dye on the surface of semiconductor photocatalysts like titanium dioxide (TiO₂) is initiated by the adsorption of the dye molecule onto the catalyst surface. researchgate.net The nature of this surface interaction is highly dependent on factors like pH, which alters the surface charge of both the catalyst and the dye. koreascience.kr
For instance, studies using activated carbon as an adsorbent show the highest removal rate at pH 3. koreascience.kr At this pH, the anionic this compound dye is strongly attracted to the positively charged adsorbent surface via electrostatic forces. koreascience.kr In TiO₂-mediated photocatalysis, once the dye is adsorbed, irradiation with UV light generates electron-hole pairs in the catalyst. ekb.eg These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radical anions (O₂•⁻). researchgate.netnih.gov These ROS then attack the adsorbed this compound molecule, leading to the cleavage of its chromophore and eventual mineralization. researchgate.net The efficiency of the process is thus directly linked to the initial molecular-level adsorption of the dye onto the inorganic matrix.
Interactions with Nucleic Acids
Molecular modeling and spectroscopic studies have explored the interaction between this compound and deoxyribonucleic acid (DNA). The planar, aromatic ring system of the quinoline structure is suitable for non-covalent interactions with the DNA double helix. nih.gov Evidence suggests that the primary mode of interaction is groove binding, where the dye molecule fits into the minor or major groove of the DNA structure, rather than intercalation between the base pairs. mdpi.com
Molecular docking simulations indicate a preference for this compound to bind in the A-T rich region of the DNA minor groove. mdpi.com This binding is stabilized by forces such as hydrogen bonds and hydrophobic interactions. mdpi.com Gel electrophoresis studies have shown that this groove-binding interaction does not cause significant cleavage or structural damage to the plasmid DNA. mdpi.com
Environmental Dynamics and Research on the Chemical Compound “yellow 10” Transformation
Environmental Fate Research Methodologies for Yellow 10
The study of this compound (Quinoline Yellow) in the environment relies on a suite of analytical techniques designed to detect and quantify the dye and its byproducts in various matrices.
Spectrophotometry is a fundamental method used for quantification. The dye's characteristic maximum absorption wavelength (λmax), which is approximately 411-416 nm in aqueous solutions, allows for its concentration to be measured using UV-Vis spectrophotometers. nih.govmdpi.com This method is often employed to monitor the rate of decolorization in degradation studies. researchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC) is a more advanced and precise technique for analyzing this compound. HPLC methods can separate the different sulfonated isomers within the dye mixture and distinguish the parent dye from its various degradation products. mdpi.comfao.org For instance, specific HPLC methods using a BIST A+ column have been developed to separate the mono-, di-, and trisulfonated components of Quinoline (B57606) Yellow WS. sielc.com These chromatographic methods are often coupled with detectors like UV-Vis or mass spectrometry (LC-MS) for definitive identification and quantification. mdpi.comsielc.com
Electrochemical methods , such as voltammetry, offer a highly sensitive approach for determining trace amounts of this compound. researchgate.netmdpi.com Techniques like differential pulse voltammetry using specialized electrodes, such as a renewable amalgam film electrode, have been developed for the precise measurement of the dye in samples like beverages and pharmaceutical tablets. mdpi.com
The following table summarizes the key analytical methodologies used in environmental fate research of this compound.
| Methodology | Principle | Application | Reference(s) |
| Spectrophotometry | Measures light absorbance at a specific wavelength (λmax ~411-416 nm). | Quantification of total dye concentration; monitoring decolorization. | researchgate.netnih.govmdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary and mobile phase. | Separation of isomers; identification and quantification of parent dye and transformation products. | mdpi.comfao.orgsielc.com |
| Electrochemical Methods (e.g., Voltammetry) | Measures the current resulting from the application of a potential to an electrode. | Highly sensitive determination of trace concentrations of the dye. | researchgate.netmdpi.com |
| Chemical Oxygen Demand (COD) Analysis | Measures the amount of oxygen required to chemically oxidize organic compounds in water. | Assessing the extent of mineralization and overall reduction in organic pollution. | researchgate.net |
Advanced Studies on Environmental Degradation Pathways and Transformation Products
Research into the environmental degradation of this compound has largely focused on advanced oxidation processes (AOPs), which are effective in breaking down the complex and stable structure of the dye.
Photocatalytic Degradation: Studies have demonstrated that this compound can be effectively degraded using photocatalysts like titanium dioxide (TiO2), zinc oxide nanoparticles (ZnO-NPs), and silver phosphate (B84403) (Ag3PO4) under UV or visible light irradiation. researchgate.netmdpi.commdpi.com The process involves the generation of highly reactive hydroxyl radicals that attack the dye molecule. In a study using Ag3PO4, complete degradation of the initial dye was achieved in 70 minutes, although complete mineralization to CO2 and water took 48 hours, indicating the formation of persistent intermediate products. mdpi.com
Identification of Transformation Products: Using techniques like UHPLC-High-Resolution Mass Spectrometry (UHPLC-HRMS), researchers have identified several intermediate products formed during the photocatalytic degradation of this compound. In one study, at least eight distinct intermediates were identified. mdpi.com Key transformation products include:
Quinoline sulfonic acid (C9H7O3NS): Formed by the cleavage of the C-C bond linking the quinoline and indandione rings. mdpi.com
A hydroxylated derivative of quinoline sulfonic acid (C10H7O5N): Likely formed through the addition of a carboxyl group (CO2) to the initial quinoline sulfonic acid fragment. mdpi.com
Ozonolysis: The reaction of this compound with ozone is another effective degradation pathway. Studies on the ozonolysis of the parent quinoline structure show that the process cleaves the benzene (B151609) ring portion of the quinoline molecule, eventually leading to the formation of pyridine-2,3-dicarboxylic acid. rsc.org This suggests that ozonolysis of this compound would similarly break down the quinoline ring system.
The table below details some of the identified transformation products from the degradation of this compound.
| Degradation Process | Transformation Product | Chemical Formula | Method of Identification | Reference(s) |
| Photocatalysis (Ag3PO4) | Quinoline sulfonic acid | C9H7O3NS | UHPLC-HRMS | mdpi.com |
| Photocatalysis (Ag3PO4) | TP2 (likely carboxylated quinoline sulfonic acid) | C10H7O5N | UHPLC-HRMS | mdpi.com |
| Ozonolysis (of parent quinoline) | Pyridine-2,3-dicarboxylic acid | C7H5NO4 | Not specified in abstract | rsc.org |
Biotic and Abiotic Transformation Processes
The environmental transformation of this compound can occur through both non-living (abiotic) and living (biotic) processes.
Abiotic Transformation:
Photolysis: As this compound absorbs light at wavelengths greater than 412 nm, it is considered susceptible to direct degradation by sunlight. nih.govnih.gov
Hydrolysis: The dye is not expected to undergo significant hydrolysis under typical environmental conditions due to the absence of functional groups that are readily hydrolyzed. nih.govnih.gov
Advanced Oxidation Processes (AOPs): As detailed previously, photocatalysis using semiconductors like TiO2 and ZnO-NPs is a major abiotic degradation route. researchgate.netmdpi.com These processes are enhanced by factors such as pH; for instance, the photodecolorization using TiO2 was found to be most efficient at a high pH of 11.5. researchgate.net The electro-Fenton process, another AOP, has also been shown to effectively degrade the quinoline structure. mdpi.com
Biotic Transformation: While many synthetic dyes are resistant to biodegradation, some microorganisms have shown the ability to transform this compound. mdpi.com
Bacterial Degradation: Studies have reported the biotransformation of this compound by bacteria isolated from human intestinal microflora, such as Streptococcus faecalis and Escherichia coli. academicjournals.org The decolorization was observed to be more effective under aerobic conditions compared to anaerobic ones. academicjournals.org A novel strain of Bacillus sp. isolated from petroleum-contaminated soil demonstrated the ability to use the parent compound, quinoline, as its sole source of carbon and nitrogen, breaking it down into intermediates like 2(1H)-quinolinone and 8-hydroxycoumarin. capes.gov.br This suggests that similar bacterial pathways could potentially degrade the quinoline portion of the this compound molecule.
It is noted that under certain conditions, the degradation of N-containing dyes like this compound can generate aromatic amines, which are a class of compounds with potential carcinogenic properties. mdpi.com
Kinetic Modeling of Environmental Attenuation
Understanding the rate at which this compound degrades is crucial for predicting its persistence and impact in the environment. Kinetic modeling is used to describe the speed of these degradation reactions.
Several studies have found that the photocatalytic degradation of this compound often follows pseudo-first-order kinetics . researchgate.net This model implies that the rate of reaction is directly proportional to the concentration of the dye.
The Langmuir-Hinshelwood (L-H) model is frequently applied to describe the kinetics of heterogeneous photocatalysis. researchgate.netmdpi.com This model accounts for the adsorption of the dye onto the surface of the photocatalyst. A study on the photodegradation of this compound using ZnO-NPs determined the equilibrium adsorption constant (Kc) to be 6.632 × 10⁻² L mg⁻¹ and the photodegradation rate constant (kH) to be 7.104 × 10⁻² mg L⁻¹ min⁻¹. mdpi.com
Similarly, the decrease in Chemical Oxygen Demand (COD) during the degradation of the parent quinoline structure via the electro-Fenton process was also found to follow a first-order kinetic model, with an apparent rate constant of 0.0707 min⁻¹. mdpi.com
The table below presents kinetic parameters reported in various degradation studies of this compound and its parent structure.
| Degradation Process | Kinetic Model | Rate Constant(s) | Conditions | Reference(s) |
| Photocatalysis with TiO2 | Pseudo-first-order (Langmuir-Hinshelwood) | Not specified | 6W UV lamp | researchgate.net |
| Photocatalysis with ZnO-NPs | First-order (Langmuir-Hinshelwood) | Kc = 6.632 × 10⁻² L mg⁻¹; kH = 7.104 × 10⁻² mg L⁻¹ min⁻¹ | Sunlight irradiation | mdpi.com |
| Electro-Fenton (Quinoline) | First-order | k_app = 0.0707 min⁻¹ | pH 3.0, NaCl electrolyte | mdpi.com |
Computational Chemistry and Theoretical Studies of the Chemical Compound “yellow 10”
Quantum Mechanical (QM) Calculations and Electronic Structure Theory
Quantum mechanical calculations are fundamental to modern chemistry, providing a lens to view the electronic makeup and energy landscape of molecules. unipd.it These methods, which include Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are used to predict molecular geometries, electronic properties, and spectroscopic characteristics. unipd.itdergipark.org.tr
Density Functional Theory (DFT) has become a primary tool for investigating the properties of quinoline-based systems due to its balance of computational cost and accuracy. sapub.orgrsc.org Studies on Yellow 10 and its analogs utilize DFT to explore various molecular characteristics.
One study employed DFT calculations to investigate the protonation pathway of Quinoline (B57606) Yellow WS in aqueous solutions. researchgate.net This research helps in understanding how the molecule's acid-base forms coexist and distribute under different conditions. researchgate.net For other quinoline derivatives, DFT methods, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are applied to optimize molecular geometries and predict electronic properties. sapub.orgmdpi.com These calculations allow for the determination of key quantum-molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comuantwerpen.be The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's stability and reactivity; a larger gap generally implies greater stability. sapub.org
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. uantwerpen.be These maps visualize the charge distribution across a molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). sapub.orguantwerpen.be For instance, in a study on 2-(quinoline-4-yloxy)acetamide derivatives, MEP analysis identified specific carbon atoms as the most likely electrophilic sites. sapub.org
The table below summarizes typical parameters and findings from DFT studies on quinoline-based compounds, which are analogous to the methods that would be applied to this compound.
| Parameter | Typical Method/Functional | Information Gained | Example Finding for Quinoline Derivatives |
| Geometry Optimization | DFT/B3LYP/6-31G(d,p) | Most stable 3D structure, bond lengths, angles. | Optimized structures serve as the basis for all other calculations. sapub.org |
| Frontier Orbitals | DFT/B3LYP/6-311++G(d,p) | HOMO/LUMO energies, energy gap (ΔE). | A smaller energy gap can indicate higher reactivity. sapub.orguantwerpen.be |
| Electronic Spectra | TD-DFT/B3LYP/6-31G(d,p) | Prediction of UV-Vis absorption wavelengths. | Calculated spectra can be compared with experimental data for validation. rsc.orgresearchgate.net |
| Charge Distribution | MEP Analysis | Identification of electrophilic and nucleophilic sites. | Negative potential areas (red/yellow) indicate electrophilic attack sites. sapub.orguantwerpen.be |
Hartree-Fock (HF) theory is an ab initio method that, while historically significant, is often used as a starting point for more advanced calculations or in combination with other methods. dergipark.org.trredalyc.org For example, in the study of some fluorescent RNAs, Time-Dependent Hartree-Fock (TD-HF) calculations were used to predict excitation energies. frontiersin.orgnih.gov For certain quinoline derivatives, HF calculations with basis sets like 6-31+G(d) have been employed to simulate solvation effects and to calculate UV-Vis spectra. redalyc.org
Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, are less common in modern high-level research but can still be useful for initial geometry optimizations of large systems before applying more computationally intensive methods like DFT.
Density Functional Theory (DFT) Applications
Molecular Dynamics (MD) Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. uantwerpen.be This approach is invaluable for conformational analysis, which examines the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.org
For Quinoline Yellow, MD simulations have been used to investigate its interaction with biological macromolecules like proteins. researchgate.netresearchgate.net These studies provide insights into the stability and flexibility of the dye when it binds to a protein. researchgate.net In one such study, MD simulations revealed that the complex formed between Quinoline Yellow and hen egg-white lysozyme (B549824) was stable, with the interaction being driven by hydrogen bonds and electrostatic forces. researchgate.net Another study on the interaction with alpha-lactalbumin also used MD simulations to confirm the formation of a stable complex. researchgate.net These simulations typically run for nanoseconds and track the trajectory of each atom, allowing researchers to analyze conformational changes and binding stability. researchgate.net
Theoretical Prediction of Reactivity and Interaction Potentials
Computational chemistry offers powerful tools for predicting a molecule's reactivity. sapub.org By analyzing the electronic structure, researchers can identify which parts of a molecule are most likely to participate in a chemical reaction.
Global reactivity descriptors, derived from DFT calculations, are key to this process. sapub.org These include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. Softer molecules are generally more reactive. sapub.orgresearchgate.net
Electronegativity (χ): The power of an atom or group to attract electrons. researchgate.net
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electron acceptor. sapub.orgresearchgate.net
In addition to these global descriptors, local reactivity can be predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net A study on a quinoline-based herbicide used the Fukui index to confirm that the C5 carbon atom was the most reactive site for an addition reaction. researchgate.net Similarly, analysis of the HOMO and LUMO distributions can indicate sites for electron donation (HOMO) and acceptance (LUMO), thus predicting interaction potentials with other reactants. mdpi.com
Development and Validation of Computational Models for [Chemical Compound this compound] Systems
The reliability of any computational study hinges on the development and validation of its models. mdpi.com For systems involving molecules like this compound, this means ensuring that the chosen theoretical methods and parameters accurately reproduce known experimental data.
A common validation technique is to compare computationally predicted properties with experimental measurements. For example, the UV-Vis absorption spectrum calculated using Time-Dependent DFT (TD-DFT) can be compared to the experimentally measured spectrum. rsc.orgresearchgate.net A good match between the theoretical and experimental wavelengths provides confidence in the computational model. redalyc.org
In the context of developing quantitative structure-activity relationship (QSAR) models for quinoline derivatives, computational descriptors are used to build a statistical model that predicts biological activity. mdpi.com These models are validated through internal and external tests to ensure their predictive power. For a series of antimalarial quinolines, 3D-QSAR models were developed and validated, showing a high correlation between predicted and actual inhibitory activity. mdpi.com Such validated models are crucial for the rational design of new compounds with desired properties. mdpi.com Fragment-based quantum mechanical methods, like the EE-GMFCC scheme, represent another area of model development, aiming to accurately calculate properties of large systems (like a dye bound to RNA) by breaking them into smaller, manageable pieces for calculation. frontiersin.orgnih.gov
Emerging Research Applications and Future Directions for the Chemical Compound “yellow 10” in Academic Contexts
Applications in Advanced Materials Science Research
The intrinsic properties of Quinoline (B57606) Yellow, such as its fluorescence and electrochemical activity, make it a valuable component in the development of advanced materials.
Recent studies have explored the use of Quinoline Yellow in the field of photocatalysis for environmental remediation. For instance, research has demonstrated the effective photodegradation of Quinoline Yellow under both UVA and visible light when using silver phosphate (B84403) (Ag₃PO₄) as a photocatalyst. mdpi.com This process leads to the near-complete mineralization of the dye, highlighting a potential application in wastewater treatment. mdpi.com Another study investigated the use of zinc oxide nanoparticles (ZnO-NPs) for the sunlight-driven photodegradation of Quinoline Yellow, showcasing the synergy between the dye and nanomaterials in environmental applications. derpharmachemica.com
The optical characteristics of Quinoline Yellow are also being harnessed in materials science. A 2022 study delved into the optical characterization of Quinoline Yellow and its potential in photonics. The research examined how doping the dye with copper ferrite (B1171679) and cerium oxide nanoparticles alters its spectral properties, suggesting its utility as a fluorochemosensor and in non-linear optical (NLO) applications. nih.gov Furthermore, the third-order optical nonlinearities of Quinoline Yellow have been investigated, indicating its potential for use in optical limiting devices that protect sensors and eyes from high-intensity light. researchgate.net
In the realm of sensor technology, Quinoline Yellow has been integrated with advanced materials to create highly sensitive detection platforms. One notable development is an electrochemical sensor that utilizes poly(diallyldimethylammonium chloride) functionalized reduced graphene oxide on a glassy carbon electrode for the sensitive determination of Quinoline Yellow. researchgate.net This demonstrates the compound's role not just as an analyte of interest but also as a component in the development of new sensing materials.
| Research Area | Material Used with Quinoline Yellow | Key Finding | Potential Application |
| Photocatalysis | Silver Phosphate (Ag₃PO₄) | Efficient degradation of the dye under UVA and visible light, leading to almost complete mineralization. mdpi.com | Wastewater treatment |
| Photocatalysis | Zinc Oxide Nanoparticles (ZnO-NPs) | Significant photoactivity under sunlight for dye degradation. derpharmachemica.com | Sustainable environmental remediation |
| Photonics/Non-Linear Optics | Copper Ferrite & Cerium Oxide NPs | Doping alters spectral properties, indicating potential as a fluorochemosensor and in NLO applications. nih.gov | Advanced optical materials, sensors |
| Sensor Technology | Functionalized Reduced Graphene Oxide | Enables highly sensitive electrochemical detection of Quinoline Yellow. researchgate.net | Environmental monitoring, food safety analysis |
| Image Sensors | Quinophthalone Derivative | A novel derivative enhances the molar extinction coefficient for use in green color filters. mdpi.com | High-performance image sensors |
Development of [Chemical Compound Yellow 10]-based Probes and Reagents for Scientific Inquiry
The quinoline scaffold of this compound is a key structural motif in the design of fluorescent probes and analytical reagents. Its inherent fluorescence and ability to interact with various molecules and ions make it an attractive platform for developing new sensing tools.
Researchers have successfully synthesized new quinoline derivatives that function as selective and sensitive chemosensors. For example, a novel quinoline-based derivative was developed for the visual detection of copper ions (Cu²⁺) in aqueous solutions at parts-per-billion levels. ingentaconnect.com Another study reported a ratiometric and reversible fluorescent probe based on a 6-(dimethylamino)quinaldine derivative for imaging cadmium (Cd²⁺) in living cells. jst.go.jp These probes leverage the fluorescence properties of the quinoline core, which are modulated upon binding to the target analyte.
Quinoline Yellow itself has been investigated as a probe for studying molecular interactions. A study in Analytical Methods revealed that Quinoline Yellow exhibits aggregation-induced emission (AIE) characteristics. rsc.org This property was harnessed to use chitosan (B1678972) as a fluorescent probe for the detection of Quinoline Yellow, as the dye's fluorescence is quenched upon interaction with biomacromolecules like chitosan, bovine serum albumin (BSA), and DNA. rsc.org This interaction with proteins has been further explored, with studies showing that Quinoline Yellow can induce conformational changes and aggregation in proteins like lysozyme (B549824) and BSA, providing insights into the potential effects of food additives on biological systems. omanchem.comresearchgate.netnih.gov
Furthermore, derivatives of quinoline are being developed as reactive fluorescent labels. New cross-linking quinoline and quinolone derivatives have been synthesized that can be used for sensitive fluorescent labeling in biological systems. nih.gov These reactive compounds can be further modified to tune their fluorescence emission across a spectrum from deep blue to green, offering a versatile toolkit for bio-imaging. nih.gov
Interdisciplinary Research Outlooks involving [Chemical Compound this compound]
The study of Quinoline Yellow and its derivatives is increasingly situated at the intersection of multiple scientific disciplines, including materials science, chemistry, biology, and environmental science.
The application of Quinoline Yellow in photocatalysis for water purification is a prime example of interdisciplinary research, combining materials science with environmental engineering. mdpi.com Similarly, the development of biosensors for detecting Quinoline Yellow in food products bridges analytical chemistry with food science and public health. researchgate.netresearchgate.net
In the biomedical field, the interactions of Quinoline Yellow with proteins are being investigated to understand potential bio-molecular implications of food additives. researchgate.netnih.gov Research has shown that Quinoline Yellow can act as a transient agonist for the aryl hydrocarbon receptor (AHR), a key regulator of cellular processes, and can inhibit estrogen receptor signaling in an AHR-dependent manner. acs.org This points to its potential as a disruptor of important signaling pathways, warranting further toxicological investigation from a molecular perspective. acs.org
The utility of quinoline derivatives extends to cellular biology. Studies have demonstrated the use of quinoline-based fluorescent probes for live-cell imaging and for monitoring specific analytes and biological processes, such as the detection of hypochlorous acid in a rheumatoid arthritis model. nih.govresearchgate.net The development of new quinoline-based compounds as potential anticancer agents, by inhibiting tubulin polymerization and inducing apoptosis, highlights the crossover between synthetic chemistry and oncology. nih.govrac.ac.in
The ability of microorganisms to biodegrade quinoline and simultaneously generate electricity in a microbial fuel cell (MFC) represents a fascinating convergence of environmental microbiology and sustainable energy technology. tandfonline.com
Prospects for Innovations in Chemical Methodology Driven by [Chemical Compound this compound] Studies
Research focused on Quinoline Yellow is not only expanding its applications but also driving innovation in chemical methodologies, from synthesis to analysis.
Significant advancements have been made in the analytical methods for detecting and quantifying Quinoline Yellow. Novel electrochemical methods, such as those using renewable amalgam film electrodes, have achieved very low detection limits for the dye in various samples. mdpi.comresearchgate.net New high-performance liquid chromatography (HPLC) methods, like the BIST™ (Bridge Ion Separation Technology), have been developed for the effective separation and analysis of the different sulfonated components of commercial Quinoline Yellow. sielc.com Additionally, high-speed counter-current chromatography has been employed for the purification of these individual components. researchgate.net
The synthesis of new quinoline derivatives with tailored properties is a burgeoning area of chemical research. Efficient, one-pot synthesis methods are being developed to create libraries of quinoline compounds. rac.ac.inrsc.org For instance, a novel method using a nano-Pd/Cu catalyst for Sonogashira coupling has been used to synthesize new styrylquinoline derivatives with potential as fluorescent dyes for biological applications. prolekare.cz The design and synthesis of new quinophthalone derivatives with enhanced optical and chemical resistance properties are paving the way for improved colorants for applications like image sensors. mdpi.com These synthetic advancements are crucial for developing the next generation of quinoline-based materials, probes, and therapeutic agents. derpharmachemica.comnih.govsigmaaldrich.commdpi.comderpharmachemica.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Yellow 10 to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. For example, factorial designs can identify critical variables impacting purity and yield. Post-synthesis purification steps (e.g., column chromatography, recrystallization) should be validated via HPLC or GC-MS to confirm purity thresholds .
- Data Consideration : Include a table comparing yields under different conditions (e.g., 65% yield at 80°C vs. 72% at 100°C) and correlate with spectroscopic purity data .
Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for confirming bond connectivity and stereochemistry. Complementary techniques like FT-IR validate functional groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular mass. For crystalline samples, X-ray diffraction provides definitive structural evidence .
- Data Contradiction Tip : If NMR and HRMS results conflict, re-examine sample preparation (e.g., solvent impurities) or consider alternative ionization methods in HRMS .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemistry of this compound during synthesis?
- Methodological Answer : Mechanistic studies using kinetic isotopic effects (KIE) or computational density functional theory (DFT) can reveal transition states favoring specific stereoisomers. For experimental validation, chiral chromatography (e.g., HPLC with chiral columns) quantifies enantiomeric excess. Compare results with control reactions using enantiopure catalysts .
- Data Analysis Example : A table contrasting enantiomeric ratios under varying catalysts (e.g., 90:10 with Catalyst A vs. 55:45 with Catalyst B) highlights stereochemical sensitivity .
Q. What computational models predict this compound’s reactivity under varying environmental conditions?
- Methodological Answer : Molecular dynamics simulations or quantum mechanical calculations (e.g., DFT, ab initio) model reactivity in solvents or at interfaces. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots for reaction rates) .
- Data Integration Challenge : If computational and experimental activation energies diverge >10%, re-evaluate force field parameters or solvent effects in simulations .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in this compound’s reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer : Conduct meta-analyses of existing literature to identify outliers. Replicate experiments under standardized conditions (e.g., ICH guidelines for temperature/humidity). Use statistical tools (e.g., Grubbs’ test) to detect anomalous data points .
- Example Table : Compile literature values for solubility (mg/mL) in water, DMSO, and ethanol, noting measurement methods (e.g., shake-flask vs. HPLC) .
Q. What strategies ensure reproducibility in this compound’s bioactivity assays?
- Methodological Answer : Implement blinded, randomized plate layouts in cell-based assays to minimize bias. Use positive/negative controls in each experiment (e.g., known inhibitors for enzyme studies). Report results with confidence intervals and effect sizes rather than p-values alone .
- Ethical Note : Pre-register experimental protocols on platforms like Open Science Framework to mitigate publication bias .
Experimental Design & Validation
Q. How can researchers validate the environmental safety of this compound degradation byproducts?
- Methodological Answer : Use LC-MS/MS to identify degradation products under accelerated conditions (e.g., 40°C/75% RH). Pair with ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) to assess environmental impact. Compare results with regulatory thresholds (e.g., EPA guidelines) .
- Advanced Tip : Apply life cycle assessment (LCA) frameworks to quantify carbon footprints of synthesis and degradation pathways .
Key Guidelines for Research on this compound
- Literature Gaps : Prioritize systematic reviews to identify understudied areas (e.g., long-term stability in biological matrices) .
- Ethical Compliance : Ensure compliance with institutional review boards (IRBs) for studies involving human-derived samples .
- Data Transparency : Share raw datasets in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
